![molecular formula C19H18N6O B2666737 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]quinoline-3-carbonitrile CAS No. 2415499-99-7](/img/structure/B2666737.png)
2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]quinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]quinoline-3-carbonitrile or MPQC is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives that have been found to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral properties.
Mécanisme D'action
The mechanism of action of MPQC is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in tumor growth and viral replication. MPQC has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, MPQC has been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell proliferation and survival.
Biochemical and Physiological Effects:
MPQC has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. In animal models, MPQC has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In addition, MPQC has been found to modulate the immune system, enhance oxidative stress, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
MPQC has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, MPQC also has some limitations, including its poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, the synthesis of MPQC can be challenging and time-consuming, which can limit its availability for research.
Orientations Futures
There are several future directions for research on MPQC. One area of research is to further elucidate the mechanism of action of MPQC and identify its molecular targets. Another area of research is to optimize the synthesis of MPQC to improve its yield and purity. In addition, future research could focus on developing new formulations of MPQC that improve its solubility and bioavailability. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of MPQC as a potential therapeutic agent for cancer and infectious diseases.
Conclusion:
In conclusion, MPQC is a promising chemical compound that has been extensively studied for its potential applications in scientific research. MPQC exhibits potent antitumor, antimicrobial, and antiviral properties and has been found to modulate a range of biochemical and physiological processes. While there are some limitations to its use in lab experiments, MPQC has several advantages and holds great promise for future research.
Méthodes De Synthèse
The synthesis of MPQC involves the reaction of 4-methoxypyrimidine-2-amine with 4-(4-chlorophenyl)piperazine in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then treated with 3-cyanophenylboronic acid in the presence of palladium acetate and triphenylphosphine to yield MPQC. This synthesis method has been optimized for high yield and purity and has been used in several studies to obtain MPQC for scientific research.
Applications De Recherche Scientifique
MPQC has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer therapy. MPQC has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer. In addition, MPQC has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Another area of research has been in the field of infectious diseases. MPQC has been found to exhibit potent antiviral and antimicrobial activity against a range of pathogens, including influenza virus, herpes simplex virus, and Candida albicans. MPQC has been shown to inhibit viral replication and reduce viral load in animal models of infection.
Propriétés
IUPAC Name |
2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-26-17-6-7-21-19(23-17)25-10-8-24(9-11-25)18-15(13-20)12-14-4-2-3-5-16(14)22-18/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINXIGSRWOVSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]quinoline-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2666654.png)
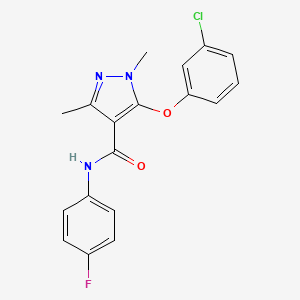
![3-amino-N-(3-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2666662.png)

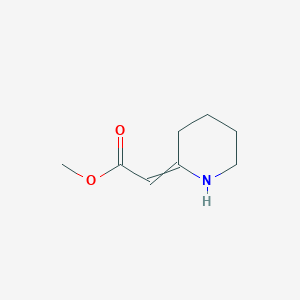
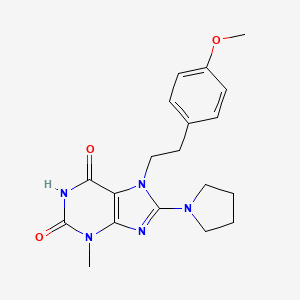
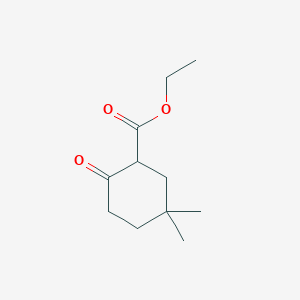

![N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2666670.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2666671.png)
![N-(4-fluoro-2-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666672.png)
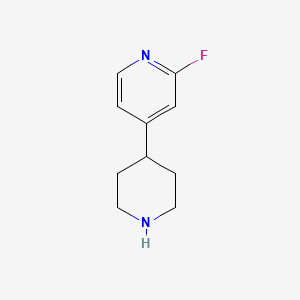
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2666675.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-ethyl-2-methoxybenzene-1-sulfonamide](/img/structure/B2666676.png)